1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid is a fluorinated organic compound that features an imidazole ring substituted with a difluoroethyl group and a carboxylic acid group. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by difluoromethylation and carboxylation steps under controlled conditions to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroethyl-imidazole ketones or aldehydes, while reduction may produce difluoroethyl-imidazole alcohols .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy in biological systems.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid: This compound shares the difluoroethyl group and carboxylic acid functionality but has a pyrazole ring instead of an imidazole ring.
2,2-Difluoroethyl acetate: This compound contains the difluoroethyl group
Properties
CAS No. |
1702058-75-0 |
---|---|
Molecular Formula |
C6H6F2N2O2 |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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